

Technical Guide: Physicochemical Properties of Boc-2-fluoro-D-phenylalanine

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Compound of Interest

Compound Name: *Boc-2-fluoro-D-phenylalanine*

Cat. No.: *B558742*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-2-fluoro-D-phenylalanine (**Boc-2-fluoro-D-phenylalanine**). This fluorinated amino acid derivative is a valuable building block in medicinal chemistry and peptide synthesis, primarily utilized to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a fluorine atom can significantly influence metabolic stability, binding affinity, and bioavailability.

Due to the limited availability of specific experimental data for the D-enantiomer, this guide includes data for the corresponding L-enantiomer (Boc-2-fluoro-L-phenylalanine) where noted, which can serve as a close approximation.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Boc-2-fluoro-D-phenylalanine** are summarized below. This data is essential for its handling, storage, and application in synthetic and analytical procedures.

Property	Data	Source(s)
Molecular Formula	C ₁₄ H ₁₈ FNO ₄	[1][2]
Molecular Weight	283.30 g/mol	[1][3]
IUPAC Name	(2R)-2-[(tert-butoxy)carbonylamino]-3-(2-fluorophenyl)propanoic acid	[1][3]
CAS Number	Not explicitly found for D-enantiomer. (L-enantiomer: 114873-00-6)	[2]
Appearance	White to light yellow crystalline powder; Pale white solid (reported for L-enantiomer)	[1][2]
Melting Point	93 - 98 °C (reported for L-enantiomer)	[2]
Solubility	Insoluble in water; Soluble in ethanol and methylene chloride (reported for Boc-L-phenylalanine)	[4]
Storage Conditions	Store at 2-8 °C	[1][2]
Predicted Density	1.192 g/cm ³ (predicted for L-enantiomer)	[1]
Predicted Boiling Point	427.3 ± 40.0 °C (predicted for L-enantiomer)	[1]

Spectroscopic Data

While specific spectroscopic data for **Boc-2-fluoro-D-phenylalanine** is not readily available in the public domain, the following describes the expected signals in a ¹H NMR spectrum based on the structure and data for similar compounds like Boc-L-phenylalanine.[5]

- ¹H NMR (Expected Signals):

- A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
- Doublets of doublets between 2.8 and 3.2 ppm for the two diastereotopic β -protons of the phenylalanine side chain.
- A multiplet around 4.3-4.5 ppm for the α -proton.
- A series of multiplets in the aromatic region (approx. 7.0-7.4 ppm) corresponding to the four protons on the fluorinated phenyl ring.
- A broad singlet for the amide proton (NH), which may be exchangeable with D₂O.
- A broad singlet for the carboxylic acid proton (OH).

Experimental Protocols

General Synthesis of **Boc-2-fluoro-D-phenylalanine**

The following is a generalized experimental protocol for the N-Boc protection of 2-fluoro-D-phenylalanine. This procedure is based on standard methods for the synthesis of Boc-protected amino acids.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 2-fluoro-D-phenylalanine
- Di-tert-butyl dicarbonate (Boc₂O)
- 1,4-Dioxane
- 1N Sodium hydroxide (NaOH) solution
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- 1M Potassium hydrogen sulfate (KHSO₄) solution or dilute HCl

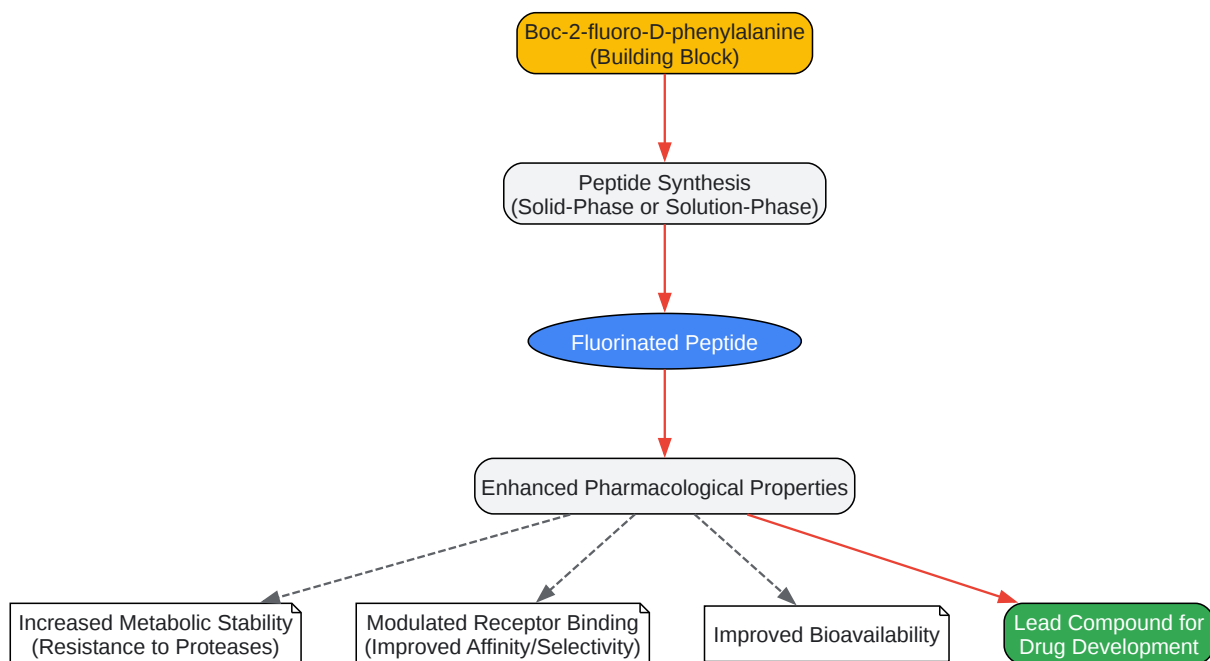
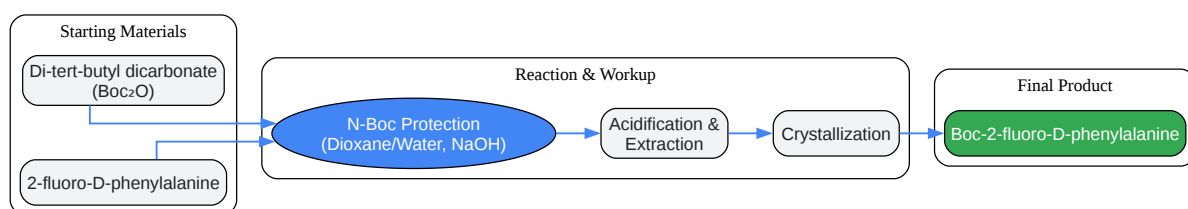
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-fluoro-D-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.
- Add 1N NaOH solution to the mixture and stir vigorously in an ice bath.
- Add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture. The Boc_2O can be dissolved in a small amount of 1,4-dioxane before addition.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
- Wash the remaining aqueous solution with a nonpolar solvent like pentane or hexane to remove unreacted Boc_2O .
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M KHSO_4 solution or dilute HCl. The product should precipitate as a white solid.
- Extract the product into an organic solvent such as ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

The following diagrams illustrate the synthesis workflow and the logical application of **Boc-2-fluoro-D-phenylalanine** in drug development.



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